Cas no 14068-40-7 (5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine)

5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
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- 5-(2-(Diethylamino)ethyl)-1,3,4-thiadiazol-2-amine
- 5-(2-DIETHYLAMINO-ETHYL)-[1,3,4]THIADIAZOL-2-YLAMINE
- 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
- 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- CHEMBRDG-BB 9018385
- BS-35710
- SCHEMBL11908939
- 14068-40-7
- DTXSID90390366
- C8H16N4S
- MFCD07186527
- AKOS000301984
- 1,3,4-Thiadiazole-2-ethanamine, 5-amino-N,N-diethyl-
- ASINEX-REAG BAS 13029399
- 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine
-
- MDL: MFCD07186527
- インチ: InChI=1S/C8H16N4S/c1-3-12(4-2)6-5-7-10-11-8(9)13-7/h3-6H2,1-2H3,(H2,9,11)
- InChIKey: JHUJNSGTROUQNM-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CCC1=NNC(=N)S1
計算された属性
- せいみつぶんしりょう: 200.11000
- どういたいしつりょう: 200.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 83.3Ų
じっけんとくせい
- 密度みつど: 1.152
- ふってん: 329.1°C at 760 mmHg
- フラッシュポイント: 152.8°C
- 屈折率: 1.568
- PSA: 83.28000
- LogP: 1.58580
5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 059814-1g |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 95% | 1g |
£58.00 | 2022-03-01 | |
TRC | B415398-100mg |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine |
14068-40-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB220199-1 g |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine; 95% |
14068-40-7 | 1 g |
€137.20 | 2023-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019747-500mg |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 500mg |
2957CNY | 2021-05-07 | ||
Fluorochem | 059814-5g |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 95% | 5g |
£167.00 | 2022-03-01 | |
1PlusChem | 1P001D5F-1g |
1,3,4-Thiadiazole-2-ethanamine, 5-amino-N,N-diethyl- |
14068-40-7 | 95% | 1g |
$72.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019747-500mg |
5-(2-Diethylamino-ethyl)-[1,3,4]thiadiazol-2-ylamine |
14068-40-7 | 500mg |
2957.0CNY | 2021-07-13 | ||
abcr | AB220199-5 g |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine; 95% |
14068-40-7 | 5 g |
€381.90 | 2023-07-20 | ||
abcr | AB220199-1g |
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine, 95%; . |
14068-40-7 | 95% | 1g |
€137.20 | 2024-06-10 | |
A2B Chem LLC | AA62899-1g |
5-(2-(Diethylamino)ethyl)-1,3,4-thiadiazol-2-amine |
14068-40-7 | 95% | 1g |
$61.00 | 2024-04-20 |
5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amineに関する追加情報
Research Briefing on 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine (CAS: 14068-40-7): Recent Advances and Applications
The compound 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine (CAS: 14068-40-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. This briefing synthesizes the latest findings and highlights key advancements in the understanding and utilization of this compound.
One of the most notable developments is the investigation of 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine as a potential inhibitor of bacterial efflux pumps. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy in enhancing the activity of conventional antibiotics against multidrug-resistant strains of *Staphylococcus aureus*. The compound's ability to disrupt efflux mechanisms suggests its promise as an adjunct therapy in combating antibiotic resistance, a critical global health challenge.
In oncology research, derivatives of 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine have shown selective cytotoxicity against various cancer cell lines. A recent *Bioorganic & Medicinal Chemistry Letters* report highlighted its inhibition of protein kinases involved in tumor proliferation, particularly in breast and lung cancers. Structural modifications, such as the introduction of halogen substituents, have further optimized its binding affinity and pharmacokinetic properties, paving the way for preclinical trials.
Beyond its antimicrobial and anticancer potential, this compound has also been explored for its anti-inflammatory properties. Research published in *European Journal of Pharmacology* (2024) revealed its modulation of NF-κB signaling pathways, reducing pro-inflammatory cytokine production in murine models of rheumatoid arthritis. These findings underscore its potential as a lead compound for developing next-generation anti-inflammatory therapeutics.
The synthesis and scalability of 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine have also seen advancements. A 2024 *Organic Process Research & Development* article detailed a novel, cost-effective synthetic route using microwave-assisted catalysis, improving yield and purity while reducing environmental impact. This methodological innovation addresses previous challenges in large-scale production, facilitating further research and development.
In conclusion, 5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine (CAS: 14068-40-7) represents a multifaceted compound with broad therapeutic potential. Its applications span antimicrobial adjuvants, anticancer agents, and anti-inflammatory drugs, supported by robust mechanistic studies and synthetic improvements. Future research should focus on in vivo efficacy and safety profiling to accelerate its transition into clinical applications.
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